3-Bromo-5-ethyl-2-fluorobenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-5-ethyl-2-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-6-3-7(5-12)9(11)8(10)4-6/h3-4,12H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKJWCXNYLSCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 3 Bromo 5 Ethyl 2 Fluorobenzyl Alcohol
Reactions at the Hydroxyl Group of 3-Bromo-5-ethyl-2-fluorobenzyl alcohol
The primary alcohol functionality in this compound is a key site for a variety of chemical transformations, including esterification, etherification, oxidation, and halogenation.
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid catalyst or a base. This reaction yields the corresponding esters, which are often valuable in the synthesis of more complex molecules. For instance, the synthesis of related compounds like ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate highlights the feasibility of such transformations on similarly substituted aromatic rings. researchgate.net
Etherification of this compound can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.combyjus.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. youtube.comkhanacademy.orgyoutube.com This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form an ether. masterorganicchemistry.comyoutube.com The choice of a primary alkyl halide is crucial to ensure a good yield and to avoid competing elimination reactions. youtube.com
| Reaction Type | Reagents | Product Type |
| Esterification | Carboxylic acid (or derivative), Acid/Base catalyst | Ester |
| Etherification (Williamson) | Strong base (e.g., NaH), Alkyl halide | Ether |
Oxidation to 3-Bromo-5-ethyl-2-fluorobenzaldehyde and 3-Bromo-5-ethyl-2-fluorobenzoic Acid
The primary alcohol group of this compound can be oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The presence of 3-Bromo-5-ethyl-2-fluorobenzaldehyde as a commercially available compound confirms the viability of this oxidation. bldpharm.com
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used for the selective oxidation of primary alcohols to aldehydes. More forceful oxidation, which converts the primary alcohol to a carboxylic acid, can be accomplished using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4), or through Jones oxidation. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com The Jones reagent, a solution of chromium trioxide in sulfuric acid and acetone, is a classic method for this transformation. wikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of a chromate (B82759) ester, which is then eliminated to give the carbonyl compound. organic-chemistry.org In the case of primary alcohols, the initially formed aldehyde is further oxidized to the carboxylic acid. organic-chemistry.orgyoutube.com Copper-catalyzed aerobic oxidation and photochemical methods also present alternative, often milder, conditions for the oxidation of benzyl (B1604629) alcohols. nih.govrsc.orgorganic-chemistry.orgrsc.org
| Oxidation Product | Typical Reagents |
| 3-Bromo-5-ethyl-2-fluorobenzaldehyde | Pyridinium chlorochromate (PCC) |
| 3-Bromo-5-ethyl-2-fluorobenzoic acid | Jones Reagent (CrO3, H2SO4, acetone), KMnO4 |
Halogenation of the Benzyl Alcohol to Benzyl Halides (e.g., 3-Bromo-5-ethyl-2-fluorobenzyl bromide)
The hydroxyl group of this compound can be replaced by a halogen atom to form the corresponding benzyl halide. This transformation is important for introducing a good leaving group at the benzylic position, facilitating subsequent nucleophilic substitution reactions.
Reagents such as phosphorus tribromide (PBr3) and thionyl chloride (SOCl2) are commonly employed for the conversion of alcohols to alkyl bromides and chlorides, respectively. masterorganicchemistry.comyoutube.com The reaction with PBr3 typically proceeds with inversion of configuration if the alcohol is chiral. masterorganicchemistry.com Similarly, SOCl2 also generally leads to inversion of configuration, although the mechanism can sometimes be more complex. youtube.commasterorganicchemistry.com These reagents are often preferred over hydrohalic acids (HBr or HCl) as they tend to result in cleaner reactions with fewer side products, such as rearrangements. masterorganicchemistry.com
| Halogenation Product | Typical Reagents |
| 3-Bromo-5-ethyl-2-fluorobenzyl bromide | Phosphorus tribromide (PBr3) |
| 3-Bromo-5-ethyl-2-fluorobenzyl chloride | Thionyl chloride (SOCl2) |
Reactions Involving the Aromatic Ring of this compound
The reactivity of the aromatic ring in this compound is influenced by the electronic effects of its substituents.
Electrophilic Aromatic Substitution Patterns and Regioselectivity Considerations
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. The regiochemical outcome of EAS on a substituted benzene ring is determined by the directing effects of the substituents already present. ucalgary.calumenlearning.com In this compound, the directing effects of the four substituents must be considered:
-CH2OH (Hydroxymethyl): This group is generally considered to be weakly activating and ortho-, para-directing.
-F (Fluoro): Halogens are deactivating yet ortho-, para-directing. libretexts.org
-Br (Bromo): Similar to fluorine, bromine is a deactivating, ortho-, para-directing group. libretexts.org
-CH2CH3 (Ethyl): Alkyl groups are activating and ortho-, para-directing.
| Substituent | Electronic Effect | Directing Effect |
| -CH2OH | Weakly Activating | ortho, para |
| -F | Deactivating | ortho, para |
| -Br | Deactivating | ortho, para |
| -CH2CH3 | Activating | ortho, para |
Nucleophilic Aromatic Substitution (SNAr) Pathways Adjacent to Fluorine
Nucleophilic aromatic substitution (SNAr) is a reaction pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com In this compound, the fluorine atom at the C2 position could potentially act as a leaving group in an SNAr reaction.
For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile. libretexts.org The presence of the bromo and fluoro substituents, both being electron-withdrawing through their inductive effects, contributes to making the ring more susceptible to nucleophilic attack compared to benzene. Fluorine is a particularly good leaving group in SNAr reactions because its high electronegativity activates the ring towards nucleophilic attack, which is the rate-determining step. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.com While the ethyl and hydroxymethyl groups are electron-donating, the combined electron-withdrawing effects of the bromo and fluoro groups may allow for SNAr reactions with strong nucleophiles under appropriate conditions. nih.govnih.govnih.govacs.orgacs.org
Reactions Involving the Bromine Substituent on this compound
The bromine atom attached to the aromatic ring is a key site for a multitude of synthetic transformations, enabling the construction of more complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the aryl bromide. wikipedia.org The reactivity of the C-Br bond in this compound allows for its participation in several cornerstone coupling reactions.
Suzuki-Miyaura Coupling: This reaction is a widely used method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. organic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. researchgate.net For this compound, a Suzuki coupling would replace the bromine atom with an aryl, heteroaryl, or vinyl group, depending on the boronic acid used. The reaction conditions are generally mild and tolerate a wide range of functional groups, including the benzyl alcohol moiety. acs.orgnih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene, typically with trans stereoselectivity. wikipedia.orgorganic-chemistry.org This transformation is catalyzed by a palladium species and requires a base. thieme-connect.de Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would yield the corresponding stilbene (B7821643) or cinnamate (B1238496) derivative, respectively.
Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This would convert this compound into a 3-alkynyl-5-ethyl-2-fluorobenzyl alcohol derivative, a valuable intermediate for further synthesis. acs.org
Buchwald-Hartwig Amination: This reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine. acsgcipr.org This allows for the synthesis of a wide range of arylamine derivatives from this compound, which would be challenging to prepare using classical methods like nucleophilic aromatic substitution. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the reaction's success and scope. acs.org
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | Biaryl or Vinyl-Aryl derivative |
| Heck | Alkene (e.g., R-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Substituted Alkene |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-Alkyne |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., XPhos), NaOt-Bu | Arylamine |
Metal-halogen exchange is a fundamental transformation that converts an organic halide into a highly reactive organometallic species. wikipedia.org For this compound, this typically involves reacting the aryl bromide with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.orgstackexchange.com
The reaction proceeds rapidly, with the bromine atom being exchanged for a lithium atom, generating a potent aryllithium nucleophile. The general reactivity trend for this exchange is I > Br > Cl. wikipedia.org A critical consideration for this reaction is the presence of the acidic proton of the benzyl alcohol group. This proton would be readily deprotonated by the organolithium reagent. Therefore, to achieve a selective bromine-lithium exchange, the alcohol must first be protected (e.g., as a silyl (B83357) ether), or at least two equivalents of the organolithium reagent must be used—one to deprotonate the alcohol and the second to perform the halogen exchange. Alternatively, a combination of reagents like i-PrMgCl and n-BuLi can be used to facilitate the exchange on substrates with acidic protons under non-cryogenic conditions. nih.gov The resulting organometallic intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a wide array of substituents.
| Reagent | Intermediate Formed | Key Considerations |
|---|---|---|
| n-Butyllithium (n-BuLi) | Aryllithium | Requires protection of the acidic benzylic OH group or use of >2 equivalents. Typically performed at low temperatures (e.g., -78 °C). |
| tert-Butyllithium (t-BuLi) | Aryllithium | More reactive than n-BuLi; similar considerations for the acidic proton apply. |
| Magnesium (Mg) metal | Grignard Reagent (Aryl-MgBr) | Formation can be sluggish; acidic proton must be protected. |
| i-PrMgCl / n-BuLi | Arylmagnesium species | Can be effective for substrates with acidic protons without requiring cryogenic temperatures. nih.gov |
Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be useful for removing the halogen after it has served its purpose as a directing or activating group. A common and efficient method is catalytic hydrogenation. organic-chemistry.org
This is often achieved using a palladium on carbon (Pd/C) catalyst with a hydrogen source. organic-chemistry.orgscispace.com While hydrogen gas (H₂) can be used, transfer hydrogenation methods are often more convenient and safer for laboratory-scale synthesis. thieme-connect.de In transfer hydrogenation, a molecule such as ammonium (B1175870) formate, sodium hypophosphite, hydrazine, or triethylsilane serves as the in-situ source of hydrogen. scispace.comthieme-connect.deacs.orgresearchgate.net These reactions are typically high-yielding and chemoselective, leaving other functional groups like the fluorine and alcohol intact. organic-chemistry.orgorganic-chemistry.org
| Method | Reagents | Typical Conditions |
|---|---|---|
| Catalytic Hydrogenation | H₂ (gas), Pd/C | MeOH or EtOH solvent, room temperature, atmospheric or elevated pressure. |
| Catalytic Transfer Hydrogenation | HCOONH₄, Pd/C | MeOH or EtOH solvent, often heated. |
| Catalytic Transfer Hydrogenation | Et₃SiH, Pd/C | THF solvent, room temperature. scispace.com |
| Hydrazine Reduction | N₂H₄·HCl, NaOH, Pd/C | Room temperature. researchgate.net |
Reactions Involving the Ethyl Group on this compound
The ethyl group, while often considered relatively unreactive, possesses benzylic C-H bonds that are susceptible to both oxidation and radical functionalization due to the stabilizing influence of the adjacent aromatic ring.
The benzylic carbon of the ethyl group is activated towards oxidation. msu.edulibretexts.org Treatment with strong oxidizing agents, such as hot, acidic potassium permanganate (KMnO₄) or chromic acid, will typically cleave the C-C bond of the side chain and oxidize the benzylic carbon all the way to a carboxylic acid. libretexts.orgyoutube.com For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom, which is the case for the ethyl group in the target molecule. youtube.com
It is important to note that the primary benzyl alcohol group is also susceptible to oxidation. Therefore, achieving selective oxidation of the ethyl group would likely require the alcohol to be protected first. Without protection, a strong oxidant like KMnO₄ would likely oxidize both the ethyl group to a carboxylic acid and the benzyl alcohol to a carboxylic acid, resulting in a dicarboxylic acid product. Milder, more selective oxidation conditions might allow for the conversion of the ethyl group to an acetyl group (forming an acetophenone (B1666503) derivative), but controlling the selectivity in the presence of the benzyl alcohol would remain a significant synthetic challenge. nih.govnih.gov
| Oxidizing Agent | Expected Product (from Ethyl Group) | Considerations |
|---|---|---|
| KMnO₄, H₃O⁺, heat | Carboxylic Acid (-COOH) | Harsh conditions. The benzyl alcohol would also be oxidized, likely to a carboxylic acid. libretexts.org |
| Na₂Cr₂O₇, H₂SO₄, heat | Carboxylic Acid (-COOH) | Harsh conditions, similar outcome to KMnO₄. |
| O₂, various catalysts | Acetophenone derivative (-C(O)CH₃) | Milder conditions, but achieving selectivity over benzyl alcohol oxidation is challenging. acs.org |
The benzylic hydrogens on the ethyl group are particularly susceptible to abstraction by radicals because the resulting benzylic radical is stabilized by resonance with the aromatic ring. youtube.commasterorganicchemistry.com This reactivity allows for the selective functionalization of the benzylic position.
A classic example of this is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under light irradiation. This reaction would replace one of the benzylic hydrogens of the ethyl group with a bromine atom, yielding 3-bromo-5-(1-bromoethyl)-2-fluorobenzyl alcohol. This product would be a valuable intermediate for further synthetic manipulations, such as nucleophilic substitution or elimination reactions. Other radical processes, such as those involving hydroxyl radicals, can lead to oxidation at the benzylic position. rsc.org
| Reagent/Method | Functionalization Type | Expected Product |
|---|---|---|
| N-Bromosuccinimide (NBS), Light/AIBN | Benzylic Bromination | 3-Bromo-5-(1-bromoethyl)-2-fluorobenzyl alcohol. youtube.com |
| Photocatalysis with O₂/H₂O | Benzylic Oxidation | Potentially forms an acetophenone derivative. rsc.org |
Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 Ethyl 2 Fluorobenzyl Alcohol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F in this case, a comprehensive picture of the molecular structure can be assembled.
The ¹H NMR spectrum of 3-Bromo-5-ethyl-2-fluorobenzyl alcohol is predicted to display distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the ethyl group.
The aromatic region would feature two signals for the two aromatic protons. The proton at position 6 (H-6) would likely appear as a doublet of doublets due to coupling with the adjacent fluorine atom and a smaller long-range coupling to the proton at position 4 (H-4). The H-4 proton is expected to be a doublet, coupling with the fluorine atom.
The ethyl group will present as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), a classic ethyl pattern. The benzylic methylene protons (CH₂OH) are expected to appear as a doublet, coupling with the adjacent fluorine atom. The hydroxyl proton (-OH) signal is typically a broad singlet, though its position and multiplicity can vary depending on the solvent and concentration.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-6 | 7.35 - 7.45 | dd | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |
| H-4 | 7.15 - 7.25 | d | ⁴J(H-F) ≈ 4-6 |
| CH₂ (Benzylic) | 4.70 - 4.80 | d | ⁴J(H-F) ≈ 2-3 |
| OH | Variable (e.g., 1.5-3.0) | br s | - |
| CH₂ (Ethyl) | 2.60 - 2.70 | q | ³J(H-H) ≈ 7.5 |
| CH₃ (Ethyl) | 1.20 - 1.30 | t | ³J(H-H) ≈ 7.5 |
dd = doublet of doublets, d = doublet, q = quartet, t = triplet, br s = broad singlet
The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are heavily influenced by the electronegativity of the attached atoms, with the fluorine and bromine atoms having a significant deshielding effect on the carbons to which they are attached. The carbon attached to fluorine (C-2) will appear as a doublet due to one-bond C-F coupling, which is typically large.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹JCF) in Hz |
| C-2 (C-F) | 158 - 162 | d | ~240-250 |
| C-5 (C-Ethyl) | 140 - 144 | s | - |
| C-1 (C-CH₂OH) | 135 - 139 | d (small) | ~3-5 |
| C-4 | 128 - 132 | s | - |
| C-6 | 125 - 129 | d (small) | ~4-6 |
| C-3 (C-Br) | 115 - 119 | d (small) | ~20-25 |
| CH₂ (Benzylic) | 60 - 65 | d (small) | ~5-7 |
| CH₂ (Ethyl) | 28 - 32 | s | - |
| CH₃ (Ethyl) | 15 - 18 | s | - |
d = doublet, s = singlet
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. elsevier.comevitachem.com For this compound, a single resonance is expected. The chemical shift of the fluorine atom is influenced by its position on the aromatic ring and the nature of the adjacent substituents. The signal will likely be split into a complex multiplet due to couplings with the neighboring aromatic protons (H-6) and the benzylic protons (CH₂OH).
Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic F | -110 to -120 | m |
m = multiplet
To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between the ethyl group's CH₂ and CH₃ protons, and potentially weak long-range coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals as laid out in the tables above (e.g., the aromatic H-4 to C-4, the benzylic CH₂ protons to the benzylic carbon).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be expected to show a correlation between the benzylic CH₂ protons and the aromatic proton at the C-6 position, confirming their spatial relationship.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
Predicted HRMS Data
| Ion | Formula | Predicted Exact Mass (m/z) |
| [M]⁺ (for ⁷⁹Br) | C₉H₁₀⁷⁹BrFO | ~231.9899 |
| [M]⁺ (for ⁸¹Br) | C₉H₁₀⁸¹BrFO | ~233.9879 |
| [M-H₂O]⁺ | C₉H₈BrF | ~213.9793 |
| [M-CH₂OH]⁺ | C₈H₇BrF | ~200.9719 |
The fragmentation pattern would likely involve the loss of common neutral fragments such as water (H₂O) from the alcohol, and cleavage of the benzylic C-C bond to lose the CH₂OH group.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the case of this compound, the fragmentation pattern provides key information for its structural confirmation.
The molecular ion peak ([M]⁺) for this compound would be expected to show a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units. The primary fragmentation of benzyl (B1604629) alcohols often involves the loss of a hydrogen atom or the hydroxyl group. A common fragmentation pathway for alcohols is the cleavage of the carbon-carbon bond adjacent to the oxygen atom. libretexts.org The loss of water (H₂O) from the molecular ion is also a potential fragmentation pathway. libretexts.org
Given the substituents on the aromatic ring, other significant fragmentation patterns would arise from the cleavage of bonds on the benzyl group and the aromatic ring itself. The presence of a halogen atom often leads to its loss as a radical. miamioh.edu The ethyl group can undergo benzylic cleavage, leading to the loss of a methyl radical (•CH₃) to form a stable secondary carbocation.
A plausible fragmentation pathway for this compound is outlined below:
Loss of the ethyl group: Cleavage of the bond between the aromatic ring and the ethyl group, or more likely, loss of an ethyl radical from the molecular ion.
Loss of the hydroxymethyl group: Cleavage of the bond between the aromatic ring and the CH₂OH group.
Loss of bromine: The C-Br bond can cleave, leading to a fragment ion without the bromine atom. This is a common fragmentation for bromo compounds. miamioh.edu
Loss of water: Dehydration can occur, leading to a fragment ion with a mass 18 units less than the molecular ion. libretexts.org
Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Description of Loss | Predicted m/z |
| [M-H]⁺ | Loss of a hydrogen atom | 219/221 |
| [M-OH]⁺ | Loss of a hydroxyl radical | 203/205 |
| [M-H₂O]⁺ | Loss of a water molecule | 202/204 |
| [M-C₂H₅]⁺ | Loss of an ethyl radical | 191/193 |
| [M-Br]⁺ | Loss of a bromine radical | 141 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its alcohol and substituted aromatic functionalities.
The most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-O stretching vibration of the primary alcohol would be observed in the range of 1000-1050 cm⁻¹.
The aromatic nature of the compound will be confirmed by several absorptions. The C-H stretching vibrations of the aromatic ring typically appear between 3000 and 3100 cm⁻¹. The C=C stretching vibrations within the aromatic ring will produce absorption bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, which can sometimes be used to deduce the substitution pattern. The C-F stretch is expected in the 1000-1400 cm⁻¹ range, and the C-Br stretch will appear at lower wavenumbers, typically between 500 and 600 cm⁻¹.
Interactive Table: Expected Infrared Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| Alcohol (O-H) | Stretching, hydrogen-bonded | 3200-3600 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H (in ethyl and CH₂) | Stretching | 2850-2960 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-O (primary alcohol) | Stretching | 1000-1050 |
| C-F | Stretching | 1000-1400 |
| C-Br | Stretching | 500-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorptions due to the π → π* transitions of the benzene ring.
Aromatic compounds typically exhibit two main absorption bands: the E-band (or E₂-band) and the B-band. The E-band is a high-intensity absorption usually occurring around 200-210 nm, while the B-band is a lower-intensity absorption appearing at longer wavelengths, typically around 250-280 nm. The presence of substituents on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands.
The presence of the bromine, fluorine, ethyl, and hydroxymethyl groups on the benzene ring will influence the exact position and intensity of these absorption maxima. The halogens and the hydroxyl group, acting as auxochromes, are expected to shift the B-band to longer wavelengths.
Interactive Table: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected Wavelength Range (nm) | Associated Chromophore |
| π → π* (E-band) | ~210 | Benzene Ring |
| π → π* (B-band) | ~260-280 | Substituted Benzene Ring |
Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure (if applicable)
A search of crystallographic databases did not yield any publicly available crystal structure data for this compound. If such an analysis were to be performed, it would reveal the planarity of the benzene ring, the orientation of the ethyl and hydroxymethyl substituents relative to the ring, and the intermolecular interactions, such as hydrogen bonding involving the alcohol group, that dictate the crystal packing.
Computational Chemistry Studies on 3 Bromo 5 Ethyl 2 Fluorobenzyl Alcohol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
DFT calculations would typically be employed to determine key electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For instance, in a study of a different substituted thiophene (B33073) derivative, DFT calculations using the B3LYP functional determined the HOMO and LUMO energies to be -0.30456 eV and -0.30501 eV, respectively. researchgate.net These values are instrumental in understanding the molecule's electronic behavior.
Molecular properties such as the dipole moment, polarizability, and electrostatic potential map can also be accurately predicted using DFT. The electrostatic potential map, in particular, would visualize the electron-rich and electron-deficient regions of 3-Bromo-5-ethyl-2-fluorobenzyl alcohol, offering insights into its intermolecular interactions. The bromine, fluorine, and oxygen atoms would be expected to be regions of high electron density due to their electronegativity.
A hypothetical data table of calculated electronic properties for this compound, based on typical DFT outputs, is presented below.
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | ~ -0.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ~ 6.0 eV | Indicates high kinetic stability and low reactivity. |
| Dipole Moment | ~ 2.5 D | Suggests the molecule is polar. |
Conformational Analysis and Potential Energy Surface Exploration
The presence of a rotatable hydroxymethyl group (-CH₂OH) in this compound necessitates a thorough conformational analysis to identify the most stable three-dimensional structures. The potential energy surface (PES) of the molecule would be explored by systematically rotating the C-C and C-O bonds of the benzyl (B1604629) alcohol moiety.
Computational methods, particularly DFT, would be used to calculate the energy of each conformation. The results would reveal the global minimum energy conformation, representing the most stable and thus most populated structure at equilibrium, as well as any local minima corresponding to other stable conformers. The barriers to rotation between these conformers would also be determined, providing information on the molecule's flexibility.
Below is a hypothetical table summarizing the results of a conformational analysis.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-O-H) | Key Interactions |
| 1 (Global Minimum) | 0.00 | ~ 60° | Intramolecular hydrogen bond between -OH and the fluorine atom. |
| 2 | 1.25 | ~ 180° | Steric hindrance between the -OH group and the adjacent hydrogen atom. |
| 3 | 2.50 | ~ -60° | Repulsive interaction between the -OH group and the ethyl group. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry offers reliable predictions of various spectroscopic parameters, which are invaluable for the structural elucidation of molecules like this compound.
NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. While experimental NMR data for this compound is not available in the searched results, predicted spectra for similar compounds like 2-fluorobenzyl alcohol and 3-bromo-5-fluoroanisole (B1278276) exist. chemicalbook.comchemicalbook.com For this compound, the chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the ethyl group.
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT methods, typically with the B3LYP functional and a basis set like 6-311++G(d,p). researchgate.netnih.gov These calculated frequencies correspond to the vibrational modes of the molecule and can be correlated with experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values. For instance, studies on 3-aminobenzyl alcohol have shown excellent agreement between scaled theoretical wavenumbers and experimental data. nih.gov Key vibrational modes for this compound would include the O-H stretching, C-H stretching of the aromatic ring and ethyl group, C-F stretching, and C-Br stretching vibrations.
A table of predicted vibrational frequencies is presented below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |
| O-H Stretch | ~3600 | Strong (IR) |
| Aromatic C-H Stretch | ~3100-3000 | Medium (IR, Raman) |
| Aliphatic C-H Stretch | ~2970-2850 | Medium (IR, Raman) |
| C=C Aromatic Stretch | ~1600-1450 | Medium-Strong (IR, Raman) |
| C-F Stretch | ~1250 | Strong (IR) |
| C-Br Stretch | ~650 | Medium (IR) |
Reaction Mechanism Elucidation and Transition State Calculations for Chemical Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.
For example, the oxidation of the benzyl alcohol group to an aldehyde or carboxylic acid could be studied. DFT calculations could be used to model the reaction with various oxidizing agents. The calculations would provide the activation energy of the reaction by determining the energy difference between the reactants and the transition state. This information is crucial for understanding the reaction kinetics and predicting the reaction rate. Recent studies have utilized DFT to investigate C-O bond cleavage reactions, providing detailed mechanistic insights. acs.org
Another potential transformation for study is nucleophilic aromatic substitution, where the bromine atom is replaced by another functional group. Transition state calculations would help in understanding the influence of the ortho-fluorine and meta-ethyl groups on the reactivity and regioselectivity of such reactions.
A hypothetical reaction coordinate diagram could be constructed from these calculations, as summarized in the table below for a hypothetical oxidation reaction.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0 | This compound + Oxidant |
| Transition State | +15 | The highest energy structure along the reaction pathway. |
| Intermediates | +5 | Any stable species formed during the reaction. |
| Products | -20 | 3-Bromo-5-ethyl-2-fluorobenzaldehyde + Reduced Oxidant |
Intermolecular Interactions and Solvent Effects
The behavior of this compound in a condensed phase is governed by its intermolecular interactions. The primary intermolecular force for this molecule would be hydrogen bonding, involving the hydroxyl group. The hydrogen atom of the -OH group can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. The fluorine atom could also participate as a weak hydrogen bond acceptor.
Computational models can be used to study the formation of dimers and larger clusters of this compound, providing insights into its bulk properties. The strength and geometry of these intermolecular interactions can be quantified through calculations.
Solvent effects are crucial for understanding the behavior of the compound in solution. The properties and reactivity of this compound can be significantly altered by the surrounding solvent molecules. Computational methods, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent. These calculations can predict how the stability of different conformers, the electronic properties, and the reaction pathways are affected by solvents of varying polarity. For instance, a polar solvent would be expected to stabilize the more polar conformers of the molecule and could influence the rates of reactions involving charged or polar transition states.
| Interaction Type | Description | Estimated Energy (kcal/mol) |
| Hydrogen Bonding (O-H···O) | Interaction between the hydroxyl groups of two molecules. | 4-6 |
| Dipole-Dipole Interactions | Interactions between the permanent dipoles of the molecules. | 1-3 |
| London Dispersion Forces | Weak attractive forces arising from temporary fluctuations in electron density. | 2-4 |
| Solvent-Solute Interactions (in Water) | Hydrogen bonding between the -OH group and water molecules. | 5-7 |
Applications of 3 Bromo 5 Ethyl 2 Fluorobenzyl Alcohol in Organic Synthesis
Versatile Building Block for Complex Molecule Assembly
The structure of 3-Bromo-5-ethyl-2-fluorobenzyl alcohol suggests its role as a versatile building block in the construction of more complex molecular architectures. The presence of multiple reactive sites—the hydroxyl group of the benzyl (B1604629) alcohol, the bromine atom, and the activated aromatic ring—allows for a variety of chemical transformations. For instance, the benzyl alcohol moiety can be oxidized to an aldehyde or a carboxylic acid, or it can undergo etherification or esterification reactions. The bromine atom is a key functional group for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
Although specific examples for this compound are not documented, related compounds like 3-bromo-5-hydroxybenzyl alcohol are recognized as useful building blocks for synthesizing more complex compounds. ijacskros.com This suggests a similar potential for the title compound.
Precursor for Fluorinated and Brominated Aromatic Scaffolds
The compound is an ideal precursor for the synthesis of more elaborate fluorinated and brominated aromatic scaffolds. The fluorine atom and the bromine atom on the benzene (B151609) ring can direct further electrophilic aromatic substitution reactions to specific positions, allowing for the controlled introduction of additional functional groups. Furthermore, the bromine atom can be readily transformed into other functionalities through substitution or metal-halogen exchange reactions, providing access to a diverse range of substituted aromatic compounds.
While direct research on this compound as a precursor is not available, the general utility of fluorinated building blocks in medicinal chemistry and materials science is well-established. americanelements.com For example, related compounds like ethyl 2-bromo-3-fluoro-5-nitrobenzoate are used as intermediates in the synthesis of more complex organic molecules, with the halogen and nitro groups directing further functionalization. chemicalbook.com
Use in the Synthesis of Heterocyclic Compounds Incorporating Benzyl Alcohol Moieties
The benzyl alcohol moiety of this compound can be a key component in the synthesis of various heterocyclic systems. For example, it could be used to introduce a substituted benzyl group into nitrogen- or oxygen-containing heterocycles. The synthesis of benzofuran (B130515) derivatives, for instance, often involves precursors with functionalities that can be derived from benzyl alcohols. sciepub.com
Although there are no specific examples in the literature detailing the use of this compound in heterocyclic synthesis, studies on related bromo-substituted compounds demonstrate their utility in forming a variety of heterocyclic rings, such as thiazoles and thiadiazoles. sciepub.com
Contribution to the Development of New Synthetic Methodologies
The unique substitution pattern of this compound could make it a useful substrate for the development and optimization of new synthetic methodologies. For instance, its reactivity in various catalytic cycles could be explored to test the scope and limitations of new catalysts or reaction conditions. The presence of both a "soft" bromine and a "hard" fluorine atom on the same aromatic ring provides an interesting platform for studying selective cross-coupling reactions.
Currently, there is no published research that specifically employs this compound in the development of new synthetic methods. However, the development of new synthetic routes is an active area of research, with a focus on creating efficient and selective transformations. google.com
Role in Materials Chemistry (e.g., monomers for functional polymers, optoelectronic materials, if applicable)
The aromatic and functionalized nature of this compound suggests its potential, though currently unexplored, application in materials chemistry. The benzyl alcohol group could be used for polymerization reactions, potentially leading to functional polymers with specific thermal or optical properties. The presence of fluorine and bromine could also influence the electronic properties of such materials.
While there is no direct evidence of its use, related fluorinated and brominated aromatic compounds are known to be precursors for materials with specific electronic or optical properties. For example, 2-bromo-5-fluorobenzonitrile (B41413) is used as a precursor for the synthesis of thermally activated delayed fluorescence (TADF) dyes for OLED applications. ossila.com This highlights the potential for similarly substituted compounds to be valuable in the field of materials science.
Role of 3 Bromo 5 Ethyl 2 Fluorobenzyl Alcohol in Medicinal Chemistry Research As a Synthetic Intermediate
Design and Synthesis of Novel Pharmacologically Relevant Derivatives
The structure of 3-Bromo-5-ethyl-2-fluorobenzyl alcohol serves as a versatile starting point for the synthesis of a wide array of derivatives with potential therapeutic applications. The strategic placement of its functional groups allows for selective modifications to explore chemical space and optimize biological activity.
Functionalization at the Hydroxyl Group for Enhanced Bioactivity
The primary alcohol moiety is a key site for derivatization. Through esterification or etherification, a variety of side chains can be introduced to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These modifications can significantly impact a molecule's ability to interact with biological targets. For instance, the formation of ethers can be crucial in medicinal chemistry for improving the metabolic stability of a potential drug candidate. sigmaaldrich.com
Table 1: Potential Reactions at the Hydroxyl Group
| Reaction Type | Reagents | Potential Outcome |
| Esterification | Carboxylic acids, Acid chlorides | Introduction of various ester functionalities |
| Etherification | Alkyl halides, Tosylates | Formation of ether linkages |
| Oxidation | Mild oxidizing agents | Conversion to the corresponding aldehyde |
Strategic Modification via the Bromine Substituent for Diverse Chemical Space Exploration
The bromine atom on the aromatic ring is a valuable handle for introducing further complexity through various cross-coupling reactions. sigmaaldrich.com Techniques such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings enable the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the connection of a wide range of molecular fragments, from simple alkyl or aryl groups to more complex heterocyclic systems, thereby expanding the chemical space accessible from this intermediate. The introduction of bromine into a molecular structure is a known strategy in drug design that can lead to increased therapeutic activity and can favorably affect drug-target interactions.
Table 2: Representative Cross-Coupling Reactions at the Bromine Position
| Coupling Reaction | Catalyst/Reagents | Bond Formed |
| Suzuki Coupling | Palladium catalyst, Boronic acid | Carbon-Carbon (Aryl-Aryl) |
| Sonogashira Coupling | Palladium/Copper catalyst, Alkyne | Carbon-Carbon (Aryl-Alkyne) |
| Buchwald-Hartwig | Palladium catalyst, Amine/Alcohol | Carbon-Nitrogen/Carbon-Oxygen |
Exploration of the Ethyl Group's Influence on Molecular Recognition
The ethyl group at the 5-position, while seemingly a simple alkyl substituent, can play a significant role in molecular recognition. Its size, shape, and lipophilicity can influence how a molecule fits into the binding pocket of a target protein. In structure-activity relationship studies, the modification of such alkyl groups is a common strategy to probe the steric and hydrophobic tolerances of a binding site, potentially leading to improved potency and selectivity. The shift of an ethoxy substitution on a phenyl ring has been shown to significantly improve functional activities in some contexts.
Precursor for Lead Compound Generation and Optimization in Drug Discovery Programs
In drug discovery, a lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. This compound, with its multiple points for modification, represents an ideal starting point for the generation and subsequent optimization of such lead compounds. The initial scaffold can be elaborated through the synthetic strategies mentioned above to create a library of related compounds. This library can then be screened for biological activity, and promising "hits" can be further refined in an iterative process of chemical synthesis and biological testing to develop potent and selective drug candidates.
Intermediate for Prodrug Synthesis
A prodrug is a medication or compound that, after administration, is metabolized (i.e., converted within the body) into a pharmacologically active drug. The hydroxyl group of this compound is particularly amenable to the formation of ester-based prodrugs. By masking the polar alcohol group as a more lipophilic ester, the absorption and distribution of the parent compound can be improved. Once in the body, endogenous esterase enzymes can cleave the ester, releasing the active drug at the desired site of action.
Contribution to Structure-Activity Relationship (SAR) Studies as a Core Scaffold
Structure-activity relationship (SAR) is the relationship between the chemical structure of a molecule and its biological activity. The systematic modification of a core scaffold like this compound is fundamental to SAR studies. By synthesizing and testing a series of analogs where each of the functional groups (hydroxyl, bromo, ethyl, fluoro) is independently modified or repositioned, researchers can build a detailed understanding of the pharmacophore—the essential features of the molecule required for biological activity. This knowledge is critical for the rational design of more effective and safer medicines.
Conclusion and Future Research Directions
Summary of Key Achievements and Current Challenges
The primary achievement in the chemistry of 3-Bromo-5-ethyl-2-fluorobenzyl alcohol is its successful, albeit specialized, synthesis and availability from chemical suppliers. cymitquimica.comsigmaaldrich.com This availability provides a crucial starting point for its exploration as a synthetic intermediate. Like its analogs, such as 3-bromo-5-fluorobenzyl alcohol and 3,5-dibromo-2-fluorobenzyl alcohol, its utility lies in the reactive benzylic alcohol group and the potential for diverse functionalization at the halogen-substituted positions. nih.gov
However, significant challenges remain, primarily centered on its synthesis. The creation of polysubstituted aromatic compounds with specific regiochemistry is a persistent challenge in organic synthesis. rsc.orgresearchgate.net Key difficulties include:
Regiocontrol: Achieving the precise 1,2,3,5-substitution pattern requires multi-step synthetic sequences that can be low-yielding and require stringent reaction conditions. rsc.orgnih.gov
Orthogonal Reactivity: The presence of both bromine and fluorine atoms necessitates careful selection of reagents to selectively functionalize one over the other.
Scale-Up: Laboratory-scale syntheses may not be readily transferable to industrial production, limiting the compound's accessibility for large-scale applications. researchgate.net
Overcoming these synthetic hurdles is paramount to unlocking the full potential of this molecule.
Emerging Synthetic Methodologies for Halogenated Benzyl (B1604629) Alcohols
Future advancements in the synthesis of this compound and its derivatives will likely stem from cutting-edge synthetic methodologies. Traditional methods often rely on multi-step processes involving harsh reagents. researchgate.net Emerging strategies offer milder, more efficient, and selective alternatives.
| Methodology | Description | Potential Advantage for Halogenated Benzyl Alcohols |
| C–H Functionalization | Direct activation and transformation of a carbon-hydrogen bond on the aromatic ring or ethyl group. | Reduces the number of synthetic steps by avoiding the pre-installation of directing groups, offering a more atom-economical route. |
| Flow Chemistry | Performing reactions in a continuously flowing stream rather than a batch-wise process. | Improves safety when handling hazardous reagents, allows for precise control over reaction parameters (temperature, pressure, time), and can enhance yields and selectivity. |
| Photoredox Catalysis | Using visible light to initiate catalytic cycles for bond formation or cleavage. | Enables novel transformations under exceptionally mild conditions, potentially allowing for chemoselective reactions that preserve sensitive functional groups like the benzyl alcohol. acs.org |
| Organocatalysis | The use of small organic molecules to catalyze reactions, avoiding potentially toxic or expensive metal catalysts. rsc.orgnih.gov | Offers alternative reaction pathways and selectivities, often under mild conditions, which is beneficial for constructing complex, functionalized aromatic rings. nih.gov |
| Biocatalysis | Employing enzymes or whole-cell systems to perform chemical transformations. | Can provide unparalleled chemo-, regio-, and stereoselectivity, which is particularly challenging to achieve through traditional chemical means for polysubstituted molecules. |
These modern techniques hold the promise of creating more efficient, sustainable, and versatile routes to a wide array of halogenated benzyl alcohols.
Potential for Novel Applications in Interdisciplinary Fields
The unique combination of functional groups in this compound—a reactive alcohol, a metabolically stable fluorine atom, and a bromine atom suitable for cross-coupling—positions it as a valuable scaffold for interdisciplinary applications.
Agrochemicals: The development of new pesticides and herbicides often relies on halogenated aromatic cores. The specific substitution pattern of this molecule could lead to the discovery of new active ingredients with improved efficacy or novel modes of action.
Materials Science: Halogenated organic compounds are used in the synthesis of functional materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The fluorine and bromine atoms can influence properties like thermal stability, flame retardancy, and electronic characteristics. For instance, related compounds are used to produce specialty chemicals. evitachem.com
Directions for Further Exploration of Chemical Transformations and Derivatization
The synthetic utility of this compound can be significantly expanded by exploring a variety of chemical transformations at its key functional groups.
| Functional Group | Potential Reaction | Resulting Derivative |
| Benzyl Alcohol (-CH₂OH) | Oxidation | 3-Bromo-5-ethyl-2-fluorobenzaldehyde |
| Esterification | Benzyl esters | |
| Etherification | Benzyl ethers | |
| Nucleophilic Substitution (after conversion to a halide) | Benzyl amines, cyanides, etc. organic-chemistry.org | |
| Bromo Substituent (-Br) | Suzuki Coupling | Biaryl compounds |
| Buchwald-Hartwig Amination | Aryl amines | |
| Sonogashira Coupling | Aryl alkynes | |
| Lithiation/Grignard Formation | Aryl lithium/magnesium reagents | |
| Aromatic Ring | Further Electrophilic Aromatic Substitution | Introduction of nitro, acyl, or other halogen groups |
Systematic investigation of these reactions will not only generate a library of novel compounds for biological screening and materials testing but will also provide deeper insights into the compound's reactivity profile.
Future Perspectives on Computational Design and Predictive Modeling
Computational chemistry offers a powerful, resource-efficient approach to accelerate research into fluorinated and brominated benzyl alcohols.
Predictive Synthesis: Density Functional Theory (DFT) calculations can be employed to predict the most likely sites of reaction (regioselectivity) for various transformations. This can help in designing more efficient synthetic routes and avoiding unnecessary trial-and-error experimentation.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed for classes of halogenated benzyl alcohols. These models can predict biological activity, toxicity, and physicochemical properties (e.g., solubility, lipophilicity) for novel, yet-to-be-synthesized derivatives.
Mechanism Elucidation: Computational modeling can provide detailed insights into reaction mechanisms. nih.gov For example, it can help understand the role of catalysts in C-H activation or photoredox processes, guiding the development of more efficient catalytic systems. acs.org
Virtual Screening: By modeling the interactions between potential derivatives and biological targets like enzymes or receptors, vast virtual libraries can be screened to identify the most promising candidates for synthesis and further testing, significantly streamlining the drug discovery process.
Integrating these computational tools into the research workflow will be crucial for navigating the vast chemical space of halogenated benzyl alcohols and efficiently identifying molecules with desired properties and functions.
Q & A
Q. What are the optimal synthetic routes for 3-bromo-5-ethyl-2-fluorobenzyl alcohol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves sequential halogenation and functional group modifications. For example, bromination and fluorination can be achieved using electrophilic substitution on a pre-functionalized benzene ring. Ethyl and hydroxyl groups are introduced via Friedel-Crafts alkylation and reduction steps, respectively. Protecting groups (e.g., silyl ethers) may stabilize the benzyl alcohol intermediate during synthesis. Catalysts like palladium or copper can enhance regioselectivity in cross-coupling reactions . Optimization includes temperature control (0–80°C), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm the presence of ethyl, bromo, and fluoro groups. F NMR is critical for verifying fluorine incorporation .
- Mass Spectrometry (HRMS) : Determines molecular weight (expected: ~246.05 g/mol) and isotopic patterns for bromine .
- HPLC/GC-MS : Assess purity (>98% is typical for research-grade material) and detect trace impurities .
- X-ray Crystallography : Resolves crystal structure and validates stereochemistry using programs like SHELXL .
Q. How does the electronic and steric environment of substituents influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing bromo and fluoro groups activate the benzene ring toward electrophilic attack at the para position relative to the ethyl group. Steric hindrance from the ethyl group may slow reactions at the 5-position. Reactivity can be modeled using Hammett constants (σ values: Br = +0.26, F = +0.43) to predict substituent effects on reaction rates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution to identify favored reaction sites. For example, Fukui indices highlight nucleophilic/electrophilic regions, while Molecular Electrostatic Potential (MEP) maps visualize electron-rich/-poor areas. These methods guide experimental design for selective functionalization (e.g., Suzuki couplings at the bromine site) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR or anomalous XRD results)?
- Methodological Answer :
- Dynamic NMR : Detect conformational exchange broadening signals due to hindered rotation of the ethyl group.
- Twinned Crystallography : Use SHELXD/SHELXE to refine structures from twinned crystals, which may arise from packing disorders .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 3-bromo-4-fluorobenzyl alcohol) to identify artifacts .
Q. How can structure-activity relationship (SAR) studies leverage this compound for drug discovery?
- Methodological Answer :
- Bioisosteric Replacement : Substitute bromine with chlorine or iodine to modulate lipophilicity (clogP) and binding affinity.
- Derivatization : Convert the hydroxyl group to esters or ethers to enhance membrane permeability.
- In Silico Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina, prioritizing halogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
